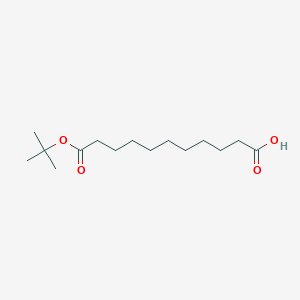

11-(tert-Butoxy)-11-oxoundecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11-[(2-methylpropan-2-yl)oxy]-11-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-15(2,3)19-14(18)12-10-8-6-4-5-7-9-11-13(16)17/h4-12H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFCVNPOJBZVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

11-(tert-butoxy)-11-oxoundecanoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 11-(tert-butoxy)-11-oxoundecanoic Acid

This guide provides a detailed exploration of the synthetic protocols for preparing this compound, a crucial bifunctional molecule widely employed in pharmaceutical research and drug development. As a linker molecule, its unique structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, offers significant versatility in the construction of complex therapeutic agents such as Proteolysis-Targeting Chimeras (PROTACs)[1][2] and other targeted drug conjugates.

The primary challenge in synthesizing this molecule lies in the selective mono-esterification of the symmetrical precursor, undecanedioic acid[3][4][5]. This guide will detail two primary methodologies: a highly selective, modern approach and a more classical, though less efficient, alternative. We will delve into the mechanistic rationale behind each method, provide step-by-step protocols, and discuss critical purification and characterization techniques.

Strategic Overview: The Challenge of Selectivity

The synthesis of a mono-ester from a symmetric dicarboxylic acid like undecanedioic acid is complicated by the statistical formation of a product mixture containing the starting diacid, the desired monoester, and the undesired diester. Achieving a high yield of the monoester requires a strategy that can differentiate between the two chemically identical carboxylic acid groups.

Two principal strategies are effective:

-

Kinetic Differentiation using a Shielding Agent: This modern approach utilizes a reagent that reversibly interacts with one carboxyl group, sterically or electronically shielding it from the esterifying agent. This allows the second carboxyl group to react selectively.

-

Stoichiometric Control: The classical approach involves using a limited amount of the esterifying agent. However, this typically leads to a statistical mixture of products, necessitating challenging purification.

This guide will focus on a protocol representing the first strategy due to its superior selectivity and yield, while also presenting the second as a common alternative.

Method 1: Selective Direct Mono-tert-Butylation via LiCl-Driven Shielding

A recently developed and highly effective one-step method utilizes trifluoroacetic anhydride (TFAA) as an activating agent in the presence of lithium chloride (LiCl) to achieve remarkable selectivity for mono-esterification[6][7]. This protocol is advantageous due to its high selectivity, which simplifies purification and improves overall yield.

Mechanistic Insight: The Role of LiCl

The success of this method hinges on the function of LiCl. Mechanistic studies suggest that the lithium cation (Li⁺) coordinates with one of the terminal carboxylic acid groups of undecanedioic acid. This interaction forms a salt and effectively "shields" that group from reacting with the activated intermediate. The other, uncoordinated carboxylic acid group is then free to be activated by TFAA and subsequently esterified by tert-butanol. This LiCl-driven shielding critically enhances the selectivity for monoester formation over the undesired diester[6][7].

Experimental Protocol

Materials:

-

Undecanedioic acid (1.0 eq)

-

Lithium chloride (LiCl) (1.0 - 1.2 eq)

-

Trifluoroacetic anhydride (TFAA) (1.5 - 2.0 eq)

-

tert-Butanol (t-BuOH) (≥10 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add undecanedioic acid and lithium chloride.

-

Solvent Addition: Add anhydrous THF to the flask and stir the suspension.

-

Activation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred suspension. The formation of a mixed anhydride intermediate occurs at the unshielded carboxyl group.

-

Esterification: Add tert-butanol to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Method 2: Classical Esterification with Di-tert-butyl Dicarbonate (Boc₂O)

A more traditional approach involves the reaction of the dicarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP)[8]. While straightforward, this method generally produces a mixture of monoester, diester, and unreacted diacid, making purification essential and often challenging.

Mechanistic Insight: The Role of Boc₂O and DMAP

In this reaction, DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive intermediate. This intermediate then acylates one of the carboxylic acid groups of undecanedioic acid, forming a mixed anhydride. This activated carboxyl group is subsequently attacked by tert-butanol (which can be used as a solvent or co-reagent) to form the tert-butyl ester. The lack of a shielding mechanism means that the reaction is governed by stoichiometry, often leading to a statistical product distribution.

Experimental Protocol

Materials:

-

Undecanedioic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq, catalytic)

-

tert-Butanol (as solvent or co-solvent with Toluene)[8]

-

Toluene (if used as co-solvent)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry reaction vessel, dissolve undecanedioic acid, di-tert-butyl dicarbonate, and DMAP in tert-butanol and/or toluene[8].

-

Reaction Conditions: Heat the mixture to reflux and stir overnight. The progress can be monitored by TLC.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a dilute HCl solution to remove DMAP. Follow with washes of water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The resulting crude product, a mixture of diacid, monoester, and diester, requires careful purification. This is typically achieved by flash column chromatography on silica gel. An alternative is to perform a basic extraction to remove the acidic starting material, followed by chromatography to separate the monoester from the non-polar diester.

Data Summary and Comparison

| Parameter | Method 1 (LiCl/TFAA) | Method 2 (Boc₂O/DMAP) |

| Key Reagents | Undecanedioic acid, LiCl, TFAA, t-BuOH | Undecanedioic acid, Boc₂O, DMAP, t-BuOH |

| Selectivity | High for mono-ester | Low; statistical mixture |

| Reaction Conditions | 0 °C to room temperature | Reflux |

| Typical Reaction Time | 12-24 hours | 12-18 hours |

| Purification | Simplified due to high selectivity | Challenging; requires careful chromatography |

| Expected Yield | Good to excellent | Moderate (after purification) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Safety Precautions

-

Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, volatile, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Reactions under Inert Atmosphere: Both protocols benefit from being conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture, particularly when using reactive anhydrides.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

For researchers and drug development professionals requiring an efficient and high-yielding synthesis of this compound, the LiCl-driven direct mono-esterification method is highly recommended. Its superior selectivity simplifies the purification process and provides a more robust and scalable route to this valuable bifunctional linker. While the classical Boc₂O/DMAP method is a viable alternative, it necessitates more rigorous purification to isolate the desired product from a complex mixture.

References

-

Li, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [6][7]

-

Guidechem. (n.d.). What is the synthesis and application of OCTADECANEDIOIC ACID MONO-TERT-BUTYL ESTER?. [8]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Octadecanedioic Acid Mono-Tert-Butyl Ester: From Pharmaceuticals to Materials Science. [1]

-

Cayman Chemical. (n.d.). Undecanedioic Acid (CAS 1852-04-6). [2]

-

FooDB. (2011). Showing Compound Undecanedioic acid (FDB022300). [3]

-

Nordmann. (n.d.). Undecanedioic acid. [4]

-

PubChem. (n.d.). Undecanedioic acid. [5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Showing Compound Undecanedioic acid (FDB022300) - FooDB [foodb.ca]

- 4. Undecanedioic acid (1852-04-6) at Nordmann - nordmann.global [nordmann.global]

- 5. Undecanedioic Acid | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

11-(tert-butoxy)-11-oxoundecanoic acid NMR spectrum analysis

An In-depth Technical Guide to the NMR Spectrum Analysis of 11-(tert-butoxy)-11-oxoundecanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 1789702-17-5).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document delves into the principles and practical application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy for the complete structural elucidation of this bifunctional molecule. The guide emphasizes the causality behind experimental choices, provides validated protocols, and offers a detailed interpretation of spectral data, establishing a robust framework for the characterization of long-chain aliphatic compounds in a research and development setting.

Introduction: The Structural Significance of a Bifunctional Linker

This compound is a hetero-bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl ester. This structure makes it a valuable linker in chemical synthesis, particularly in drug development for creating more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).[4][5] The carboxylic acid provides a reactive handle for conjugation, while the tert-butyl ester serves as a protecting group for the other terminus, allowing for controlled, sequential reactions.

Given its role as a molecular building block, unambiguous structural verification is paramount. NMR spectroscopy is the gold standard for such characterization, providing precise information on the atomic connectivity and chemical environment of the molecule.[6] This guide will walk through a multi-faceted NMR analysis, demonstrating how a combination of experiments can lead to the complete and confident assignment of all proton and carbon signals.

Foundational Principles: A Primer on NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these levels. The precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus.[7] This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR analysis, allowing us to differentiate between chemically distinct nuclei within a molecule.[8][9]

Another critical parameter is spin-spin coupling , or J-coupling, which arises from the interaction of neighboring nuclear spins through the intervening chemical bonds.[7][9][10] This interaction causes NMR signals to split into multiplets (e.g., doublets, triplets), providing direct evidence of atomic connectivity. The magnitude of this splitting is the coupling constant (J) , measured in Hertz (Hz).[11]

Experimental Design and Protocol

The quality of NMR data is profoundly dependent on meticulous sample preparation.[12][13] The following protocol is a self-validating system designed to produce high-resolution spectra suitable for detailed analysis.

Step-by-Step Sample Preparation Protocol

-

Material & Solvent Selection:

-

Weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio.[13][14]

-

Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve many organic compounds and its relatively simple residual solvent signal. Ensure the solvent is dry and stored over molecular sieves to minimize water contamination.[15]

-

-

Dissolution:

-

Filtration and Transfer:

-

Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[12]

-

Filter the sample solution through the pipette directly into a clean, dry, unscratched 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and broaden spectral lines.[12][15]

-

-

Finalization:

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[15]

-

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or 500 MHz spectrometer is recommended for good signal dispersion.

-

¹H NMR: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

-

¹³C NMR: 1024-2048 scans, relaxation delay of 2 seconds, broadband proton decoupling.

-

DEPT-135: 256-512 scans.

-

2D Experiments (COSY, HSQC): 2-4 scans per increment, 256 increments in the indirect dimension.

Analysis Workflow

A logical and systematic workflow is essential for accurate spectral interpretation. The process begins with basic 1D experiments to identify all signals and progresses to more advanced 2D techniques to confirm the assignments and establish connectivity.

Caption: A typical workflow for complete NMR-based structure elucidation.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).

Caption: Labeled structure of this compound.

-

δ ~11-12 ppm (1H, broad singlet): Carboxylic Acid Proton (-COOH) This signal appears far downfield due to the strong deshielding effect of the electronegative oxygen atoms and its acidic nature. It often appears as a broad singlet because of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[8]

-

δ ~2.35 ppm (2H, triplet, J ≈ 7.5 Hz): Methylene 'a' (α to -COOH) This triplet corresponds to the two protons on the carbon adjacent to the carboxylic acid. It is deshielded by the carbonyl group. The signal is split into a triplet because of coupling to the two neighboring protons on methylene 'b' (n+1 rule, 2+1=3).[9]

-

δ ~2.20 ppm (2H, triplet, J ≈ 7.5 Hz): Methylene 'd' (α to -COO-) This signal represents the protons on the carbon adjacent to the tert-butyl ester. Its chemical shift is slightly upfield compared to methylene 'a' as the ester group is slightly less electron-withdrawing than the carboxylic acid. It also appears as a triplet due to coupling with its neighboring CH₂ group.

-

δ ~1.62 ppm (4H, multiplet): Methylene 'b' and other β-protons This multiplet arises from the methylene groups beta to both carbonyl functions. These protons are less deshielded than the alpha protons. The signal is a complex multiplet due to coupling with protons on both adjacent carbons.

-

δ ~1.45 ppm (9H, singlet): Methyls 'f' (-C(CH₃)₃) This very strong singlet, integrating to nine protons, is the characteristic signal for the tert-butyl group. All nine protons are chemically equivalent and have no neighboring protons to couple with, hence they appear as a sharp singlet.

-

δ ~1.2-1.4 ppm (~10H, broad multiplet): Methylene 'c' (-(CH₂)₅-) This large, often poorly resolved signal represents the protons of the central part of the long aliphatic chain. Their chemical environments are very similar, causing their signals to overlap significantly. This signal will also overlap with the strong tert-butyl singlet.

¹³C NMR and DEPT-135 Spectrum Analysis

The broadband proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The DEPT-135 experiment is then used to differentiate carbon types.[17] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[18][19][20] Quaternary carbons (like C=O and the central carbon of the tert-butyl group) do not appear in DEPT spectra.[17]

-

δ ~179 ppm (Quaternary C): Carboxylic Acid Carbonyl (-COOH) This signal is in the characteristic downfield region for carboxylic acid carbons. It will be present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum.

-

δ ~174 ppm (Quaternary C): Ester Carbonyl (-COO-) The ester carbonyl carbon appears slightly upfield from the carboxylic acid carbon. It is also absent in the DEPT-135 spectrum.

-

δ ~80 ppm (Quaternary C): Tert-butyl Quaternary Carbon ('e', -C(CH₃)₃) This signal corresponds to the central quaternary carbon of the tert-butyl group, deshielded by the adjacent ester oxygen. It will be absent in the DEPT-135 spectrum.

-

δ ~34.4 ppm (CH₂): Methylene 'a' (α to -COOH) This signal will appear as a negative peak in the DEPT-135 spectrum.

-

δ ~34.1 ppm (CH₂): Methylene 'd' (α to -COO-) Also a negative peak in the DEPT-135 spectrum, its chemical shift is very close to that of carbon 'a'.

-

δ ~29 ppm (Multiple CH₂): Central Aliphatic Chain ('c') Several overlapping signals appear in this region, corresponding to the carbons of the long methylene chain. All of these will be negative peaks in the DEPT-135 spectrum.

-

δ ~28.1 ppm (CH₃): Tert-butyl Methyl Carbons ('f', -C(CH₃)₃) This signal corresponds to the three equivalent methyl carbons of the tert-butyl group. It will appear as a strong, positive peak in the DEPT-135 spectrum.

-

δ ~25-26 ppm (Multiple CH₂): β-Carbons The carbons beta to the carbonyl groups will appear in this region as negative peaks in the DEPT-135 spectrum.

2D NMR for Unambiguous Assignment

While 1D spectra provide the primary data, 2D NMR experiments are essential for confirming connectivity and resolving ambiguities, especially in molecules with overlapping signals.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, revealing the H-H connectivity network.[21][22] A cross-peak in a COSY spectrum indicates that the protons at the corresponding chemical shifts on the horizontal and vertical axes are coupled.[23][24][25]

-

A cross-peak will be observed between the triplet at ~2.35 ppm ('a') and the multiplet at ~1.62 ppm ('b'), confirming their adjacency.

-

Similarly, a cross-peak will connect the triplet at ~2.20 ppm ('d') to the multiplet region around ~1.62 ppm.

-

A chain of cross-peaks will connect the signals of the entire aliphatic backbone, confirming the -(CH₂)₉- chain.

-

The tert-butyl singlet (~1.45 ppm) and the carboxylic acid proton (~11-12 ppm) will show no cross-peaks, as they have no protons to couple with.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to, providing definitive C-H assignments.[26][27] Each cross-peak in the 2D spectrum correlates a proton signal on one axis with a carbon signal on the other.[28][29][30]

-

A cross-peak will correlate the proton singlet at δ ~1.45 ppm with the carbon signal at δ ~28.1 ppm, unambiguously assigning these signals to the tert-butyl group.

-

A cross-peak will link the proton triplet at δ ~2.35 ppm to the carbon signal at δ ~34.4 ppm, confirming the assignment of the -CH₂-COOH group.

-

The HSQC spectrum is invaluable for assigning the individual signals within the crowded aliphatic regions of both the ¹H and ¹³C spectra.

Summary of Spectral Data

The following tables summarize the expected and assigned NMR data for this compound in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| - | ~11.5 | br s | 1H | -COOH |

| a | ~2.35 | t | 2H | HOOC-CH₂ - |

| d | ~2.20 | t | 2H | -CH₂ -COO-tBu |

| b, etc | ~1.62 | m | 4H | HOOC-CH₂-CH₂ - & -CH₂ -CH₂-COO-tBu |

| f | ~1.45 | s | 9H | -C(CH₃ )₃ |

| c | ~1.30 | m | ~10H | -(CH₂ )₅- (central chain) |

Table 2: ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

| Label | Chemical Shift (δ ppm) | Carbon Type | DEPT-135 Phase | Assignment |

|---|---|---|---|---|

| - | ~179 | C | Absent | -C OOH |

| - | ~174 | C | Absent | -C OO-tBu |

| e | ~80 | C | Absent | -C (CH₃)₃ |

| a | ~34.4 | CH₂ | Negative | HOOC-C H₂- |

| d | ~34.1 | CH₂ | Negative | -C H₂-COO-tBu |

| c | ~29 (multiple) | CH₂ | Negative | -(C H₂)₇- (chain) |

| f | ~28.1 | CH₃ | Positive | -C(C H₃)₃ |

| b, etc| ~25-26 (multiple) | CH₂ | Negative | β-carbons to C=O |

Conclusion

Through a systematic application of 1D and 2D NMR techniques, every proton and carbon signal in this compound can be confidently assigned. The combination of ¹H NMR for proton environment and connectivity, ¹³C NMR for the carbon backbone, DEPT-135 for carbon multiplicity, COSY for H-H correlations, and HSQC for direct C-H correlations provides a comprehensive and unambiguous structural verification. This rigorous analytical approach is indispensable for ensuring the quality and identity of critical reagents used in research and drug development.

References

-

CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

JoVE. (2024). 2D NMR: Homonuclear Correlation Spectroscopy (COSY). Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 18). What Is COSY Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Journal of Visualized Experiments. Retrieved from [Link]

-

Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

Wikipedia. (2024). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

-

Fiveable. (n.d.). HSQC Definition. Organic Chemistry Key Term. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]

-

Fiveable. (n.d.). Chemical shift and spin-spin coupling. Spectroscopy Class Notes. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

ETH Zurich. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, November 16). DEPT and DEPTQ. Retrieved from [Link]

-

YouTube. (2024, January 26). DEPT 135 Acquisition & Processing. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

-

SiYing Chemical Technology. (n.d.). This compound. Retrieved from [Link]

-

Stevens, E. (2018, December 29). NMR spectroscopy: coupling constants [Video]. YouTube. Retrieved from [Link]

-

GNEE. (n.d.). CAS:1789702-17-5 | this compound. Retrieved from [Link]

-

ChemBK. (n.d.). 11-(tert-Butoxy)-11-oxoundecanoicacid. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

Yordanova, D., & Pavlov, T. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 103-110. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, 95% Purity. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: a) 11‐(tert‐Butoxy)−11‐oxoundecanoic acid,.... Retrieved from [Link]

Sources

- 1. 1stsci.com [1stsci.com]

- 2. This compound|1789702-17-5-SiYing Chemical Technology [syn-chem.com]

- 3. This compound | Esters | Ambeed.com [ambeed.com]

- 4. gneechem.com [gneechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. fiveable.me [fiveable.me]

- 10. youtube.com [youtube.com]

- 11. ekwan.github.io [ekwan.github.io]

- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 17. che.hw.ac.uk [che.hw.ac.uk]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 21. nmr.ceitec.cz [nmr.ceitec.cz]

- 22. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]

- 24. youtube.com [youtube.com]

- 25. nmr.oxinst.com [nmr.oxinst.com]

- 26. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]

- 27. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 28. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 29. fiveable.me [fiveable.me]

- 30. youtube.com [youtube.com]

The Strategic Utility of Mono-tert-butyl Undecanedioate in Modern Drug Development: A Technical Guide

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical exploration of mono-tert-butyl undecanedioate, a specialized dicarboxylic acid derivative. While direct biological activities of this monoester are not extensively documented in public literature, this guide synthesizes information on its parent compound, undecanedioic acid, and the functional role of the mono-tert-butyl ester moiety in analogous molecules. This analysis establishes a strong rationale for its potential applications in oncology, metabolic diseases, and advanced drug delivery systems.

Introduction: The Emerging Role of Dicarboxylic Acid Derivatives

Dicarboxylic acids and their derivatives are increasingly recognized as versatile building blocks in organic synthesis and pharmaceutical development.[1] Their bifunctional nature allows for the construction of complex molecules, including polyesters and polyamides used in drug delivery and tissue engineering.[1] Furthermore, they are employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs) through co-crystallization, which can enhance solubility, stability, and bioavailability.[2][3]

Mono-tert-butyl undecanedioate belongs to this promising class of molecules. It is a derivative of undecanedioic acid (UDA), a naturally occurring medium-chain dicarboxylic acid.[4][5] The strategic placement of a single tert-butyl ester group provides a unique combination of a lipophilic tail and a free carboxylic acid, creating a powerful tool for medicinal chemists. The tert-butyl group can enhance biological activity by increasing solubility in organic media and serves as a sterically hindering protecting group during complex syntheses.[6]

Foundational Biological Activity of Undecanedioic Acid (UDA)

Understanding the biological profile of the parent compound, undecanedioic acid, is crucial to appreciating the potential of its monoester derivative.

Antifungal Properties

Undecanedioic acid has demonstrated notable in vitro activity against several dermatophytes. Specifically, at a concentration of 1 mM, it is effective against Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis.[4] This inherent antifungal activity suggests that derivatives like mono-tert-butyl undecanedioate could serve as scaffolds for developing new antifungal agents with modified pharmacokinetic properties.

Role in Cancer Research and Targeted Therapies

A significant application of undecanedioic acid has been in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4] PROTACs are bifunctional molecules that induce the degradation of specific target proteins and represent a cutting-edge approach in cancer therapy.[7] The use of UDA in this context highlights its suitability as a linker component, a role that is significantly enhanced by the mono-esterification discussed later in this guide.

Metabolic Significance

Undecanedioic acid is a known metabolite involved in fatty acid metabolism.[5][8] It has been identified in human aortic tissues with advanced atherosclerotic lesions, suggesting a potential link to cardiovascular disease pathways.[9] Its role as a metabolite underscores its biocompatibility and potential for metabolic modulation.

The Strategic Advantage of the Mono-tert-butyl Ester Moiety

The true potential of mono-tert-butyl undecanedioate lies in the functional advantages conferred by its unique structure. The combination of a free carboxylic acid at one end and a protected carboxylic acid at the other makes it an invaluable intermediate in multi-step syntheses of advanced therapeutics.

A Key Intermediate for Long-Acting Peptide Analogs

A compelling parallel can be drawn with octadecanedioic acid mono-tert-butyl ester, a critical intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) analogs such as Semaglutide, used in the treatment of diabetes and obesity.[10] In these applications, the dicarboxylic acid derivative acts as a linker, attaching a long lipophilic chain to the peptide. This modification extends the therapeutic half-life of the drug, allowing for less frequent dosing.[10] Mono-tert-butyl undecanedioate, with its C11 chain, offers a different length of lipophilic spacer, enabling the fine-tuning of pharmacokinetic profiles for novel peptide-based drugs.

A Versatile Linker for Advanced Drug Conjugates

The utility of mono-protected dicarboxylic acids extends to other sophisticated drug delivery platforms, including Antibody-Drug Conjugates (ADCs) and PROTACs.[7][10]

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets cancer cells. The linker's stability and release characteristics are critical for the ADC's efficacy and safety.[7]

-

Proteolysis-Targeting Chimeras (PROTACs): As mentioned, PROTACs require a linker to connect a target-binding molecule to an E3 ligase-recruiting moiety.[7]

The structure of mono-tert-butyl undecanedioate is ideally suited for these applications. The free carboxylic acid can be readily derivatized to form stable amide or ester bonds, while the tert-butyl ester remains protected, offering a flexible and reliable conjugation strategy.[7]

Experimental Protocols and Methodologies

To facilitate research and development utilizing mono-tert-butyl undecanedioate, this section outlines key experimental workflows.

Synthesis of Mono-tert-butyl Undecanedioate

While specific synthesis patents for the undecanedioate derivative are not as prevalent as for its longer-chain analogs, a generalizable method can be adapted from the synthesis of similar compounds like mono-tert-butyl octadecanedioate.[11][12][13]

Protocol: Selective Mono-esterification

-

Starting Material: Undecanedioic acid.

-

Protection of One Carboxylic Acid Group: This is the critical step to achieve mono-esterification. A common strategy involves the use of a protecting group that can be selectively removed, or controlling reaction stoichiometry.

-

Esterification with Isobutylene: The free carboxylic acid is reacted with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the tert-butyl ester.[14]

-

Purification: The final product is purified using techniques such as column chromatography or distillation under reduced pressure to isolate the mono-ester from the di-ester and unreacted starting material.

Conjugation to a Peptide or Small Molecule

The following protocol describes the conjugation of mono-tert-butyl undecanedioate to a primary amine on a target molecule, a common step in the development of peptide drugs and PROTACs.

Protocol: Amide Bond Formation

-

Activation of the Carboxylic Acid: The free carboxylic acid of mono-tert-butyl undecanedioate is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in an appropriate aprotic solvent (e.g., DMF or DCM).

-

Addition of the Amine-containing Molecule: The peptide or small molecule with an available primary amine is added to the reaction mixture. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is typically included to neutralize the acid formed during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by LC-MS (Liquid Chromatography-Mass Spectrometry) to ensure completion.

-

Purification: The resulting conjugate is purified using reverse-phase HPLC (High-Performance Liquid Chromatography).

-

Deprotection (if necessary): The tert-butyl ester can be selectively deprotected under acidic conditions (e.g., trifluoroacetic acid) to reveal the second carboxylic acid, which can be used for further modifications or may be required for biological activity.

Data Presentation and Visualization

Table 1: Physicochemical Properties of Undecanedioic Acid

| Property | Value | Source |

| CAS Number | 1852-04-6 | [4] |

| Molecular Formula | C11H20O4 | [4] |

| Molecular Weight | 216.3 g/mol | [4] |

| Appearance | White powder or flake | [9] |

| Solubility | DMF: 16 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml | [4] |

Diagrams

Caption: Simplified synthesis workflow for mono-tert-butyl undecanedioate.

Caption: General workflow for conjugating mono-tert-butyl undecanedioate.

Conclusion and Future Outlook

Mono-tert-butyl undecanedioate stands as a molecule of significant strategic importance for contemporary drug development. While its intrinsic biological activity is likely modest and related to its parent compound, its true value is realized as a versatile and enabling linker molecule. By providing a lipophilic chain of a specific length and a differentially protected bifunctional backbone, it offers medicinal chemists a powerful tool to enhance the pharmacokinetic properties and delivery of a wide range of therapeutics, from peptide-based drugs for metabolic disorders to highly targeted cancer therapies like ADCs and PROTACs. Further research into the specific applications of this molecule is warranted and is anticipated to yield novel therapeutic candidates with improved efficacy and patient compliance.

References

- Vertex AI Search. Undecanedioic acid (1,9-Nonanedicarboxylic acid; Undecanedionate) | CAS 1852-04-6.

- Cayman Chemical. Undecanedioic Acid (CAS 1852-04-6).

- FooDB. Showing Compound Undecanedioic acid (FDB022300).

- PubChem. Undecanedioic Acid | C11H20O4 | CID 15816.

- Google Patents. Preparation method of octadecanedioic acid mono-tert-butyl ester.

- Google Patents. Preparation method of octadecanedioic acid mono-tert-butyl ester.

- ChemicalBook. Undecanedioic acid | 1852-04-6.

- PMC - NIH. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.

- PMC - NIH. In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage.

- Longdom Publishing. Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis.

- MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.

- Eureka | Patsnap. Synthetic method of octadecanedioic acid mono-tert-butyl ester.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Octadecanedioic Acid Mono-Tert-Butyl Ester: From Pharmaceuticals to Materials Science.

- ResearchGate. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions | Request PDF.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Precision: Octadecanedioic Acid Mono-Tert-Butyl Ester in Targeted Drug Delivery.

- ResearchGate. tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.

- NIH. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery.

- Organic Syntheses Procedure. DI-tert-BUTYL MALONATE.

- NIH. Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera.

Sources

- 1. longdom.org [longdom.org]

- 2. In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Showing Compound Undecanedioic acid (FDB022300) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Undecanedioic Acid | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Undecanedioic acid | 1852-04-6 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. CN115650852B - Preparation method of octadecanedioic acid mono-tert-butyl ester - Google Patents [patents.google.com]

- 12. CN115650852A - Preparation method of octadecanedioic acid mono-tert-butyl ester - Google Patents [patents.google.com]

- 13. Synthetic method of octadecanedioic acid mono-tert-butyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Material safety data sheet for 11-(tert-butoxy)-11-oxoundecanoic acid

An In-Depth Technical Guide for the Strategic Application of 11-(tert-butoxy)-11-oxoundecanoic Acid in Advanced Synthesis

This guide provides an in-depth exploration of this compound (CAS No. 1789702-17-5), a bifunctional molecule increasingly recognized for its utility in drug development and complex organic synthesis. Moving beyond a standard safety data sheet, this document synthesizes critical safety and handling protocols with field-proven insights into its chemical behavior and strategic applications, particularly as a linker in novel therapeutic modalities.

Core Molecular Profile and Physicochemical Properties

This compound is a C15 aliphatic carboxylic acid featuring a tert-butyl ester on the omega-end. This unique structure, with a terminal carboxylic acid and a sterically hindered ester, dictates its reactivity and makes it a valuable building block.[1][2]

Rationale for Use: The long aliphatic chain provides spacing and flexibility, while the two distinct terminal functionalities allow for orthogonal chemical modifications. The tert-butyl ester serves as a robust protecting group for a carboxylic acid, stable to a wide range of reagents but selectively removable under acidic conditions.[3] This profile is highly advantageous in multi-step syntheses, such as in the construction of Proteolysis-Targeting Chimeras (PROTACs) where precise, sequential bond formation is critical.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1789702-17-5 | [1][2][5] |

| Molecular Formula | C₁₅H₂₈O₄ | [1][5] |

| Molecular Weight | 272.38 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Solubility | Soluble in organic solvents such as ethanol and xylene.[5] Insoluble in water.[6] | |

| Predicted Boiling Point | 374.5 ± 15.0 °C | [5] |

| Predicted Density | 0.993 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 4.78 ± 0.10 | [5] |

Hazard Identification and Mechanistic Safety

-

Skin and Eye Irritation: Long-chain carboxylic acids can cause skin and eye irritation upon direct contact. The compound should be handled with appropriate personal protective equipment (PPE). The warning is to "avoid contact with skin and eyes".[5]

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[5][7] It is crucial to work in a well-ventilated area or under a chemical fume hood.[5]

-

Reactivity Hazards: This compound is incompatible with strong oxidizing agents.[5] The carboxylic acid moiety can react exothermically with bases. The tert-butyl ester is sensitive to strong acids, which will cleave it to release isobutylene, a flammable gas.[3][8]

Laboratory Handling and Storage Protocols: A Self-Validating System

Adherence to stringent handling and storage protocols is critical for ensuring both user safety and reagent integrity.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, an apron and face shield should be used.

Engineering Controls:

-

Work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]

-

An emergency eyewash station and safety shower must be readily accessible.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][10]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect from moisture.

Spill & Disposal Procedures:

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Collect the material into a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Application in Drug Development: Synthesis of a PROTAC Linker

This compound is an exemplary aliphatic linker, frequently used in the synthesis of PROTACs.[4] Its length allows it to bridge a target-binding ligand and an E3 ligase-binding ligand effectively, while its termini provide handles for conjugation.

The following protocol details the activation of the carboxylic acid for subsequent amide bond formation.

Experimental Protocol: Carboxylic Acid Activation for Amide Coupling

Objective: To activate the terminal carboxylic acid of this compound as an N-hydroxysuccinimide (NHS) ester, preparing it for reaction with a primary amine on a target-binding molecule.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Causality Note: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. NHS is added to form a semi-stable NHS-ester, which is less prone to hydrolysis than the initial O-acylisourea intermediate and reacts efficiently with primary amines.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The consumption of the starting carboxylic acid and the formation of a new, less polar spot (the NHS ester) indicates reaction progression.

-

Work-up (Illustrative): Once the reaction is complete, the mixture can be washed with water and brine to remove excess EDC and NHS. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude NHS-ester is typically used immediately in the next step without further purification, but can be purified by column chromatography on silica gel if necessary.

Diagram: Experimental Workflow for NHS-Ester Formation

Caption: Workflow for the activation of this compound.

Chemical Reactivity and Stability: The Tale of Two Termini

The utility of this molecule is rooted in the differential reactivity of its two functional groups.

The Carboxylic Acid

The terminal carboxylic acid is a versatile handle for various coupling reactions, most commonly the formation of amide bonds as detailed above. It can also be reduced or converted to other functional groups as needed for a specific synthetic route.

The tert-Butyl Ester

The tert-butyl ester is a robust protecting group, stable under basic, hydrogenolytic, and mildly acidic conditions.[3][8] Its primary liability is its susceptibility to strong acids, which cleave it via an E1 mechanism to form a carboxylic acid and isobutylene.

Deprotection Protocol: A common method for deprotection involves treatment with trifluoroacetic acid (TFA) in a solvent like DCM.[4]

Diagram: Orthogonal Reactivity and Deprotection

Caption: Orthogonal reactivity of the terminal functional groups.

References

-

GNEE. CAS:1789702-17-5 | this compound. [Link]

-

Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [Link]

-

AkzoNobel. SAFETY DATA SHEET. [Link]

-

SiYing Chemical Technology. This compound|1789702-17-5. [Link]

-

ResearchGate. Reagents and conditions: a) 11‐(tert‐Butoxy)−11‐oxoundecanoic acid,.... [Link]

-

Request PDF. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

Thieme. A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

XiXisys. GHS SDS. [Link]

-

MedChemExpress. 20-(tert-Butoxy)-20-oxoicosanoic acid-SDS. [Link]

-

Current Medicinal Chemistry. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. [Link]

-

Fisher Scientific. BLD Pharm 5GR this compound. [Link]

Sources

- 1. 1stsci.com [1stsci.com]

- 2. This compound | Esters | Ambeed.com [ambeed.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. gneechem.com [gneechem.com]

- 6. fishersci.fr [fishersci.fr]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 9. angenechemical.com [angenechemical.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 45120-30-7 Name: [xixisys.com]

A Technical Guide to the Solubility of 11-(tert-butoxy)-11-oxoundecanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 11-(tert-butoxy)-11-oxoundecanoic acid, a critical bifunctional linker used in pharmaceutical development and materials science. Due to the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's amphiphilic nature. We synthesize information on its physicochemical properties with the fundamental principles of solubility to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for determining equilibrium solubility based on the OECD 105 shake-flask method, empowering researchers to generate precise, application-specific data. This work is intended to serve as a foundational resource for scientists and professionals in drug development and chemical synthesis, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Role of a Bifunctional Linker

This compound is an aliphatic carboxylic acid derivative of significant interest in advanced chemical applications. Its structure is inherently bifunctional: a terminal carboxylic acid group provides a reactive handle for conjugation, while the opposing end is protected as a tert-butyl ester. This architecture makes it an ideal linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical agents where controlled, sequential reactions are necessary.[1][2]

The utility of this compound in multi-step syntheses, purification schemes (such as chromatography and crystallization), and final formulation is critically dependent on its solubility. An informed choice of solvent can prevent yield losses, simplify downstream processing, and ensure the homogeneity required for consistent reaction kinetics. This guide addresses the practical need for a centralized resource on the solubility of this versatile molecule.

Physicochemical Profile of the Solute

Understanding the inherent properties of this compound is fundamental to predicting its interaction with various solvents. The molecule's structure features a long, nonpolar eleven-carbon aliphatic chain, a polar carboxylic acid head, and a bulky, nonpolar tert-butyl ester tail. This amphiphilic nature is the primary determinant of its solubility behavior.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1789702-17-5 | [1] |

| Molecular Formula | C₁₅H₂₈O₄ | [1] |

| Molecular Weight | 272.38 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Predicted Density | 0.993 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 374.5 ± 15.0 °C | [1] |

| Predicted pKa | 4.78 ± 0.10 | [1] |

Predictive Solubility Profile

While specific quantitative solubility data is not widely published, a robust qualitative and predictive assessment can be made based on the principle of "like dissolves like".[3] The molecule's long aliphatic chain and tert-butyl group contribute significant nonpolar character, while the carboxylic acid group provides a site for polar interactions, particularly hydrogen bonding.

It is therefore predicted that solubility will be highest in solvents that can effectively solvate both the nonpolar and polar regions of the molecule.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index (P') | Solvent Class | Predicted Solubility | Rationale |

| n-Hexane | 0.1 | Nonpolar Aliphatic | High | The long aliphatic chain of the solute has strong van der Waals interactions with the solvent. |

| Toluene | 2.4 | Nonpolar Aromatic | High | Similar to hexane, effectively solvates the nonpolar backbone. |

| Diethyl Ether | 2.8 | Polar Aprotic | High | Offers a balance, solvating the alkyl chain while the ether oxygen can interact with the solute's acid proton. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Very High | Often used as a reaction solvent for this compound, indicating good solubility.[2] Balances polarity and nonpolar character well. |

| Chloroform | 4.1 | Polar Aprotic | Very High | Similar to DCM. Long-chain fatty acids generally show good solubility in chloroform.[4] |

| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate to High | The ester group provides polarity to interact with the carboxylic acid, while the ethyl group interacts with the alkyl chain. |

| Acetone | 5.1 | Polar Aprotic | Moderate | The high polarity may start to disfavor the long nonpolar tail, but it should still be a viable solvent. |

| 2-Propanol (IPA) | 3.9 | Polar Protic | Moderate | The alkyl group of the solvent can interact with the solute's chain, while the hydroxyl group can hydrogen bond with the carboxylic acid. |

| Ethanol | 4.3 | Polar Protic | Moderate | A chemical supplier notes solubility in ethanol.[1] The balance of polar and nonpolar character makes it a reasonable solvent. |

| Methanol | 5.1 | Polar Protic | Low to Moderate | The high polarity and strong hydrogen-bonding network of methanol may poorly solvate the long, nonpolar alkyl chain.[5] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Moderate | While highly polar, DMSO is an excellent solvent for many carboxylic acids. Often used in biological assays.[2] |

| Water | 10.2 | Polar Protic | Very Low / Insoluble | The large, nonpolar C15 structure will dominate, leading to extremely poor aqueous solubility. |

Polarity Index values are sourced from various compilations and provide a relative measure of solvent polarity.[1][6][7][8]

Experimental Determination of Solubility

To obtain quantitative data for specific applications, an experimental determination of equilibrium solubility is required. The Shake-Flask method, as described in OECD Test Guideline 105, is the gold standard for this purpose.[9][10][11] It is a robust procedure for determining the saturation mass concentration of a substance in a solvent at a given temperature.

Principle of the Shake-Flask Method

A surplus amount of the solute, this compound, is added to a known volume of the test solvent. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium (i.e., saturation). After equilibrium is established, the undissolved solute is separated from the solution by centrifugation and/or filtration. The concentration of the solute in the clear supernatant is then determined using a suitable analytical method, such as HPLC-UV, GC-FID, or quantitative NMR.

Diagram of the Experimental Workflow

Caption: Workflow for the OECD 105 Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

-

Preliminary Test: To estimate the approximate solubility, start by adding ~10 mg of the solute to 1 mL of the solvent. If it dissolves completely, add more solute until a persistent solid phase is observed. This helps determine the appropriate amount of "excess" solute for the main experiment.

-

Vessel Preparation: To three separate glass vials with screw caps, add a measured volume of the test solvent (e.g., 5 mL).

-

Solute Addition: Add an amount of this compound to each vial that is known to be in excess of its estimated solubility (e.g., 5 times the estimated amount).

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a constant speed that ensures thorough mixing of the two phases without creating a vortex.

-

Duration: Allow the mixtures to equilibrate for at least 24 hours. For potentially slow-to-equilibrate systems, a 48-hour period is recommended. To confirm equilibrium, samples can be taken at 24h and 48h; the concentrations should be identical within experimental error.

-

Phase Separation: After equilibration, let the vials stand in the temperature bath to allow coarse solids to settle. Transfer an aliquot to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining suspended solids.

-

Filtration: Carefully draw the clear supernatant using a syringe and filter it through a solvent-compatible 0.22 µm filter (e.g., PTFE or PVDF) to remove any microscopic particles. The first few drops should be discarded to saturate the filter material.

-

Analysis: Prepare a series of calibration standards of the solute in the test solvent. Analyze the filtered sample and the standards using a validated analytical method.

-

Calculation: Determine the concentration of the solute in the sample by comparing its analytical response to the calibration curve. The result is the equilibrium solubility, typically reported in mg/mL or g/L.

Discussion: Factors Governing Solubility

The solubility of this compound is a classic example of the interplay between molecular structure and solvent properties.

-

Nonpolar Interactions: The C10 alkyl chain and the bulky tert-butyl group constitute a large, hydrophobic region. This part of the molecule is best stabilized by solvents with low polarity, such as hexane, toluene, and dichloromethane, through London dispersion forces.

-

Polar Interactions: The terminal carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor (the -OH proton) and acceptor (the carbonyl oxygen). This group requires a polar solvent for effective solvation. Polar aprotic solvents like ethyl acetate or acetone can act as hydrogen bond acceptors, while polar protic solvents like ethanol or methanol can engage in a full hydrogen bonding network.

-

The Amphiphilic Balance: The overall solubility in a given solvent depends on how well that solvent can accommodate both the polar and nonpolar moieties. Solvents with intermediate polarity, like Dichloromethane, Chloroform, and Diethyl Ether, are often optimal because they are polar enough to interact with the carboxylic acid but not so polar that they repel the long alkyl chain. This explains why DCM is frequently used as a reaction solvent for this compound.[2]

Caption: Solute-solvent interactions governing solubility.

Conclusion

This compound exhibits classic amphiphilic behavior. Its solubility is predicted to be highest in solvents of low to intermediate polarity, such as dichloromethane, chloroform, and ethers, which can effectively solvate both its long alkyl chain and its polar carboxylic acid headgroup. Conversely, it is expected to have poor solubility in highly polar solvents like water and limited solubility in short-chain alcohols like methanol. For researchers requiring precise quantitative data for process optimization or formulation, the standardized shake-flask protocol provided herein offers a reliable path to generating high-quality, application-specific results.

References

-

GNEE. (n.d.). CAS:1789702-17-5 | this compound. Gneebio. Available at: [Link]

-

Honeywell. (n.d.). Polarity Index. Burdick & Jackson. Available at: [Link]

-

Scribd. (n.d.). Solvent Polarity Index Table. Available at: [Link]

-

Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience. Adapted in: Organometallics Solvent Miscibility and Polarity Chart. Available at: [Link]

-

Reddit. (2017). How do fats dissolve in organic solvents? r/askscience. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at: [Link]

-

ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Available at: [Link]

-

Kolb, D., & Brown, J. B. (1955). Low temperature solubilities of fatty acids in selected organic solvents. Journal of the American Oil Chemists' Society. Available at: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

-

Shodex. (n.d.). Polarities of Solvents. Showa Denko K.K. Available at: [Link]

-

Ma, Y., et al. (2021). Folate-PEG-PROTAC Micelles for Enhancing Tumor-Specific Targeting Proteolysis In Vivo. ResearchGate. [Image of reaction scheme using DCM and DMSO]. Available at: [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at: [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

-

Pal, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Zhang, W., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Center for Biotechnology Information (PMC). Available at: [Link]

-

OECD. (1995). Test Guideline 105: Water Solubility. OECD. Available at: [Link]

Sources

- 1. shodex.com [shodex.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 6. Polarity Index [macro.lsu.edu]

- 7. organometallics.it [organometallics.it]

- 8. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. filab.fr [filab.fr]

An In-depth Technical Guide to 11-(tert-Butoxy)-11-oxoundecanoic Acid (CAS 1789702-17-5)

Introduction

11-(tert-Butoxy)-11-oxoundecanoic acid, registered under CAS number 1789702-17-5, is a bifunctional organic molecule of significant interest in modern medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a tert-butyl ester, makes it a versatile synthetic building block. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its primary application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature. It is soluble in common organic solvents such as ethanol, xylene, and dichloromethane.[1] The molecule's key feature is its differentiated reactivity: the free carboxylic acid is available for standard coupling reactions, such as amidation, while the sterically hindered tert-butyl ester remains stable under many conditions but can be selectively removed under acidic treatment.

Core Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. It is important to note that several of these properties are computationally predicted and should be considered as such until experimentally verified.

| Property | Value | Source |

| CAS Number | 1789702-17-5 | [1] |

| Molecular Formula | C₁₅H₂₈O₄ | [1] |

| Molecular Weight | 272.38 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Predicted Density | 0.993 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 374.5 ± 15.0 °C at 760 mmHg | [1] |

| Predicted pKa | 4.78 ± 0.10 | [1] |

| Synonyms | Undecanedioic acid, 1-(1,1-dimethylethyl) ester; Boc-C9-COOH | [2] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 2.35 (t, 2H): Triplet corresponding to the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).

-

δ 2.20 (t, 2H): Triplet for the two protons on the carbon alpha to the ester carbonyl (-CH₂-COO-tBu).

-

δ 1.68 - 1.55 (m, 4H): Multiplet for the four protons on the carbons beta to each carbonyl group.

-

δ 1.44 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group.

-

δ 1.35 - 1.25 (m, 10H): Broad multiplet for the remaining five methylene groups in the central part of the alkyl chain.

-

δ 11.5 - 12.0 (br s, 1H): A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 180.5: Carboxylic acid carbonyl carbon (-COOH).

-

δ 173.5: Ester carbonyl carbon (-COO-tBu).

-

δ 80.5: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 34.5 - 34.0: Carbons alpha to the carbonyl groups.

-

δ 29.5 - 29.0: Central methylene carbons of the long alkyl chain.

-

δ 28.1: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ 25.0 - 24.5: Carbons beta to the carbonyl groups.

Synthesis Protocol: Selective Mono-esterification

The synthesis of this compound relies on the selective mono-esterification of the parent dicarboxylic acid, undecanedioic acid. The challenge lies in achieving high selectivity for the mono-ester over the di-ester byproduct. A robust method involves the use of a tert-butylating agent under carefully controlled conditions.

Principle of the Reaction

This synthesis is based on the acid-catalyzed esterification of a carboxylic acid with a source of the tert-butyl cation. A common and effective method utilizes tert-butyl acetate as both the tert-butylating agent and the solvent, with a strong acid catalyst. This approach is advantageous as it avoids the use of highly hazardous reagents like isobutylene gas.

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a solution of undecanedioic acid (1.0 eq.) in tert-butyl acetate (acting as both solvent and reagent), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, e.g., 0.05 eq.).[3] The use of Tf₂NH is advantageous as it enhances the reactivity and solubility of the carboxylic acid.[3]

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 60-70 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarboxylic acid is consumed and the formation of the mono-ester is maximized.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product, which may contain some unreacted starting material and the di-tert-butyl ester byproduct, is then purified by flash column chromatography on silica gel to yield the pure this compound.

Application in Drug Development: The PROTAC Linker

The primary and most impactful application of this compound, often referred to by its functional synonym Boc-C9-COOH , is as a linker in the synthesis of PROTACs.

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. They work by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5][6]

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

The Critical Role of the Linker

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[5][6] The linker must orient the two ligands in a way that allows for the stable formation of a "ternary complex" (Target Protein - PROTAC - E3 Ligase). The geometry of this complex is crucial for the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation.

The C9 alkyl chain of this compound provides a flexible, lipophilic spacer. The choice of an alkyl chain and its specific length is a key design element:

-

Flexibility: Alkyl chains are highly flexible, allowing the two ends of the PROTAC to adopt multiple conformations. This can be advantageous in the initial stages of PROTAC design when the optimal geometry of the ternary complex is unknown.[2]

-

Length: The nine-carbon chain provides a significant reach, enabling the connection of binding pockets on the target protein and E3 ligase that may be relatively far apart. Studies have shown that linker length is a critical parameter, with both excessively short and long linkers being detrimental to degradation efficiency.[2][7] A systematic variation of linker length is often required to find the optimal construct for a specific target.[4]

-

Lipophilicity: Alkyl linkers increase the overall lipophilicity of the PROTAC molecule, which can enhance cell permeability.[6] This is a crucial factor, as the PROTAC must be able to cross the cell membrane to reach its intracellular targets.

Synthetic Utility in PROTAC Assembly

Boc-C9-COOH is an ideal building block for PROTAC synthesis due to its orthogonal protecting groups. The synthesis of a PROTAC using this linker typically follows a sequential coupling strategy:

-

First Coupling: The free carboxylic acid of Boc-C9-COOH is activated (e.g., using HATU or EDC/HOBt) and reacted with an amine or alcohol on either the target protein ligand or the E3 ligase ligand to form a stable amide or ester bond.

-

Deprotection: The Boc protecting group on the other end of the linker is then removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), revealing a free carboxylic acid.

-

Second Coupling: This newly exposed carboxylic acid is then activated and coupled to the second ligand, completing the assembly of the PROTAC molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: According to supplier safety data, this compound may cause skin and eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]

-

Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.

-